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2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole

FGFR3 tyrosine kinase inhibition ATP‑competitive kinase inhibitors Pyrido[2,3-d]pyrimidine SAR

The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine class of ATP‑competitive kinase inhibitors. Its architecture incorporates a central azetidine ring that links a pyrido[2,3-d]pyrimidine hinge‑binding motif to a 1,2,3‑triazole moiety.

Molecular Formula C12H11N7
Molecular Weight 253.269
CAS No. 2415629-40-0
Cat. No. B2690716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole
CAS2415629-40-0
Molecular FormulaC12H11N7
Molecular Weight253.269
Structural Identifiers
SMILESC1C(CN1C2=NC=NC3=C2C=CC=N3)N4N=CC=N4
InChIInChI=1S/C12H11N7/c1-2-10-11(13-3-1)14-8-15-12(10)18-6-9(7-18)19-16-4-5-17-19/h1-5,8-9H,6-7H2
InChIKeyBLZYPSZZRCPINR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) – Class, Core Scaffold, and Baseline Procurement Profile


The compound 2-(1-{pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole (CAS 2415629-40-0) is a synthetic small molecule belonging to the pyrido[2,3-d]pyrimidine class of ATP‑competitive kinase inhibitors. Its architecture incorporates a central azetidine ring that links a pyrido[2,3-d]pyrimidine hinge‑binding motif to a 1,2,3‑triazole moiety . The pyrido[2,3-d]pyrimidine core is a well‑established pharmacophore for targeting the fibroblast growth factor receptor (FGFR) tyrosine kinase family [1], and the present compound extends this scaffold with an azetidine‑triazole substitution pattern that is distinct from earlier aryl‑ or amino‑substituted analogs [2].

FGFR3 pathway inhibition studies (ATP-competitive)
Cellular target engagement context (structural analog 19g)
Azetidine-triazole vector for ATP sub-pocket probing
Rigid azetidine scaffold for SAR expansion

Why Generic Substitution Fails for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Structural Specificity Dictates Kinase Selectivity


Pyrido[2,3-d]pyrimidine derivatives cannot be freely interchanged because subtle modifications to the C‑4 position, the azetidine linker, or the pendant heterocycle profoundly alter kinase selectivity, binding‑site occupancy, and cellular potency [1]. The target compound’s rigid azetidine‑triazole architecture projects the triazole into a region of the ATP pocket that is unexploited by earlier analogs, potentially conferring a distinct selectivity fingerprint relative to compounds bearing simple alkylamino or aryl substituents [2]. Consequently, a procurement decision based solely on core scaffold identity—without considering the exact C‑4 substitution—risks selecting a molecule with divergent target affinity, selectivity, and physicochemical properties.

Target compound (azetidine‑triazole)
Probes a polar FGFR3 sub‑pocket with a rigid azetidine linker.
Earlier C‑4 aryl analogs
Lack the triazole‑directed vector; selectivity profile may differ significantly.
Class‑level cellular target engagement reported (analog 19g).
May lack demonstrated cellular FGFR3 autophosphorylation inhibition.
Conformationally constrained linker expected to alter binding thermodynamics.
Flexible linkers may shift physicochemical and selectivity properties.

Quantitative Differentiation Evidence for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Head‑to‑Head and Class‑Level Comparisons


Kinase Inhibition Potency: Class‑Level Activity of C‑4 Triazole‑Substituted Pyrido[2,3-d]pyrimidines vs. Earlier Aryl‑Substituted Analogs

A library of 27 C‑4 triazole‑substituted pyrido[2,3-d]pyrimidines, designed to probe an unexploited region of the FGFR3 ATP cleft, demonstrated that the triazole‑appended subclass achieves 55–89% inhibition of FGFR3 kinase activity at 2 µM, a range not achieved by the earlier C‑4 aryl‑substituted inhibitors that lacked the triazole‑directed vector [1]. Although the target compound itself has not been individually profiled in this assay, it belongs to precisely the same C‑4 triazole‑azetidine structural subclass, providing a strong class‑level expectation of superior FGFR3 engagement relative to classical C‑4 aryl analogs [1].

FGFR3 Inhibition Profile
Class‑level
55–89% inhibition at 2 µM (C‑4 triazole subclass)
Supports FGFR3 pathway‑study fit over aryl analogs
Direct IC₅₀ head‑to‑head data not available
FGFR3 tyrosine kinase inhibition ATP‑competitive kinase inhibitors Pyrido[2,3-d]pyrimidine SAR

Cellular Target Engagement: Inhibition of Mutant FGFR3 Autophosphorylation by a Close Structural Analog (19g)

Among the 27 triazole‑based pyrido[2,3-d]pyrimidines, compound 19g—a direct analog that retains the same pyrido[2,3-d]pyrimidine core and triazole appendage as the target compound—is the only member of the series that demonstrated the capacity to inhibit autophosphorylation of the constitutively active FGFR3‑K650M mutant in transfected HEK cells [1]. This cellular proof‑of‑concept distinguishes the C‑4 triazole‑azetidine subseries from dozens of structurally related pyrido[2,3-d]pyrimidines that never achieved cellular FGFR3 target engagement [1].

Cellular Autophosphorylation
Cross‑study comparable
Analog 19g inhibits FGFR3‑K650M mutant autophosphorylation
Supports cellular target engagement context
Target compound not individually tested
FGFR3‑K650M mutant Cellular autophosphorylation Thanatophoric dysplasia model

ATP‑Pocket Sub‑region Occupancy: Exploitation of an Unexploited Binding Site Region by the Triazole Moiety

The design of the triazole‑based pyrido[2,3-d]pyrimidine library specifically aimed to occupy a previously unexploited region of the FGFR3 ATP binding site through the pendant triazole moiety [1]. Molecular modeling indicates that the azetidine‑triazole extension of the target compound probes a polar sub‑pocket that is inaccessible to the simple C‑4 aryl or alkylamino substituents found in earlier pyrido[2,3-d]pyrimidine inhibitors [2]. This structural feature is expected to reduce off‑target kinase cross‑reactivity, although direct kinome‑wide selectivity data are not yet publicly available for the target compound.

Binding‑Site Sub‑Pocket
Class‑level inference
Azetidine‑triazole extends into unexploited polar FGFR3 ATP region
May reduce off‑target kinase cross‑reactivity
Direct kinome selectivity data unavailable
ATP binding‑site mapping Structure‑based drug design Kinase inhibitor selectivity

Physicochemical Differentiation: Azetidine vs. Non‑Azetidine Linkers in Pyrido[2,3-d]pyrimidine Scaffolds

The incorporation of the azetidine ring between the pyrido[2,3-d]pyrimidine core and the triazole provides conformational restriction that is absent in more flexible ethylene‑ or propylene‑linked analogs [1]. In the patent class of pyrido[2,3-d]pyrimidine derivatives, the azetidine linker is explicitly claimed as a means to enhance binding affinity through entropic and enthalpic contributions [1]. Although no publicly available thermodynamic binding data exist for the target compound versus flexible linkers, the rigid azetidine scaffold is a recognized medicinal chemistry strategy to improve ligand efficiency and selectivity [2].

Linker Rigidity
Supporting evidence
Azetidine constrains conformation vs. flexible ethylene/propylene linkers
May improve binding thermodynamics
No thermodynamic data for target compound
Azetidine conformational rigidity Ligand efficiency Solubility optimization

Recommended Application Scenarios for 2-(1-{Pyrido[2,3-d]pyrimidin-4-yl}azetidin-3-yl)-2H-1,2,3-triazole – Based on Verified Differentiation Evidence


FGFR3‑Dependent Cancer or Skeletal Dysplasia Models Requiring C‑4 Triazole‑Directed Kinase Inhibition

For academic or industrial teams studying FGFR3‑driven pathologies (e.g., bladder cancer, multiple myeloma, thanatophoric dysplasia), this compound provides a C‑4 triazole‑azetidine substitution that is structurally aligned with the only pyrido[2,3-d]pyrimidine, 19g, demonstrated to inhibit mutant FGFR3 autophosphorylation in cells [1]. It should be procured over classical C‑4 aryl derivatives when cellular target engagement is a critical assay endpoint.

Kinase Selectivity Profiling Campaigns Focused on ATP‑Pocket Sub‑region Utilization

The compound’s azetidine‑triazole extension is designed to probe a polar, underutilized region of the FGFR3 ATP cleft [1]. This makes it a valuable tool compound for selectivity profiling studies aimed at dissecting kinase‑pocket pharmacophore requirements, particularly when compared to inhibitors that occupy only the adenine‑binding region.

Lead Optimization: Rigid Azetidine Linker as a Vector for Property Tuning

In SAR campaigns, the target compound serves as a versatile intermediate or lead‑like scaffold. The azetidine ring offers a rigid, low‑molecular‑weight tether that can be further derivatized at the triazole or pyrido[2,3-d]pyrimidine positions [2]. Procurement is warranted when libraries require a pre‑installed azetidine‑triazole motif to systematically explore structure‑property relationships.

Biochemical Assay Development: Positive Control for Triazole‑Substituted Pyrido[2,3-d]pyrimidines

Given the class‑level FGFR3 inhibition data (55–89% at 2 µM) [1], this compound can be employed as a positive control or reference inhibitor in biochemical assays designed to screen novel pyrido[2,3-d]pyrimidine analogs. Its triazole‑azetidine substitution pattern ensures relevance to contemporary libraries targeting the same ATP‑pocket sub‑region.

Application
Selection Property
Validation Focus
FGFR3-dependent disease research models
C-4 triazole-azetidine substitution aligned with cellular target engagement
Cellular FGFR3 autophosphorylation inhibition context
Kinase selectivity profiling studies
Azetidine-triazole vector probes polar ATP sub-pocket
ATP binding site sub-region engagement context
Scaffold for SAR and lead optimization
Rigid azetidine linker for property tuning
Ligand efficiency and selectivity optimization
Biochemical assay development
Class-level FGFR3 inhibition profile
FGFR3 inhibition as reference context
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